molecular formula C19H18N2O3S B2676043 (E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one CAS No. 326617-64-5

(E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one

Cat. No. B2676043
CAS RN: 326617-64-5
M. Wt: 354.42
InChI Key: FMPMZUAARSQGKI-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one, also known as MTMT, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MTMT belongs to the class of thiazole derivatives, which are known to possess various biological activities.

Scientific Research Applications

Neuropharmacology and Neuroprotection

WAY-270745 exhibits neuroprotective effects by modulating neurotransmitter systems. Researchers have explored its potential in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Its ability to enhance neuronal survival and reduce oxidative stress makes it a promising candidate for neuropharmacological interventions .

Cancer Therapy

Studies have investigated WAY-270745’s impact on cancer cells. It interferes with cell cycle progression, induces apoptosis (programmed cell death), and inhibits tumor growth. Researchers are particularly interested in its potential as an adjunct therapy for specific cancer types, including breast, lung, and colon cancers .

Anti-Inflammatory Properties

WAY-270745 demonstrates anti-inflammatory effects by modulating cytokines and immune responses. It may be useful in managing chronic inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel diseases. Further research is needed to optimize its therapeutic potential .

Cardiovascular Applications

The compound’s vasodilatory properties make it relevant in cardiovascular research. It relaxes blood vessels, potentially improving blood flow and reducing hypertension. Scientists explore its role in preventing ischemic events and managing cardiovascular disorders .

Antiviral Activity

WAY-270745 has shown promise as an antiviral agent. It interferes with viral replication and entry into host cells. Researchers investigate its efficacy against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Metabolic Disorders

Emerging evidence suggests that WAY-270745 may impact metabolic pathways. It influences glucose metabolism, lipid profiles, and insulin sensitivity. Researchers explore its potential in managing diabetes and obesity-related complications .

properties

IUPAC Name

(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-2-4-14(5-3-13)16-7-6-15(24-16)12-17-18(22)20-19(25-17)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPMZUAARSQGKI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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